

# Methyl 5-bromo-2-hydroxynicotinate structure elucidation

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## Compound of Interest

Compound Name:	Methyl 5-bromo-2-hydroxynicotinate
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An In-depth Technical Guide: Structure Elucidation of **Methyl 5-bromo-2-hydroxynicotinate**

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## Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of **Methyl 5-bromo-2-hydroxynicotinate**, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. We will proceed through a logical sequence of analytical experiments, from initial molecular formula confirmation by mass spectrometry to the detailed mapping of atomic connectivity using advanced nuclear magnetic resonance techniques. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, providing researchers with a robust framework for the unambiguous characterization of complex small molecules.

## Introduction: The Analytical Challenge

**Methyl 5-bromo-2-hydroxynicotinate** ( $C_7H_6BrNO_3$ ) belongs to the substituted pyridine class of compounds.<sup>[1][2]</sup> Derivatives of nicotinic acid are prevalent in pharmaceuticals and natural products, making the precise characterization of new analogues fundamentally important.<sup>[3][4]</sup> The presence of multiple substituents on the pyridine ring necessitates a rigorous analytical

approach to unequivocally determine their regiochemistry. While the chemical name suggests a specific arrangement, it is imperative to validate this proposed structure through empirical data.

This guide employs a synergistic combination of analytical techniques, each providing a unique piece of the structural puzzle:

- Mass Spectrometry (MS): For exact mass determination and molecular formula validation.
- Infrared (IR) Spectroscopy: For the identification of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D): For mapping the complete covalent framework and establishing atomic connectivity.

The workflow is designed to be a self-validating system, where the data from each technique corroborates the findings of the others, culminating in a high-confidence structural assignment.

## Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the first step is to confirm the elemental composition.

### 2.1. High-Resolution Mass Spectrometry (HRMS)

**Expertise & Experience:** HRMS is the definitive technique for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, it measures the mass-to-charge ratio ( $m/z$ ) with sufficient accuracy (typically  $<5$  ppm) to distinguish between compounds with the same nominal mass but different elemental formulas. For a compound containing bromine, HRMS is also critical for observing the characteristic isotopic pattern, providing an immediate and powerful validation point.

#### Experimental Protocol: ESI-TOF HRMS

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10-50  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
- Ionization Mode: Analyze in both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes to maximize the chance of observing a strong molecular ion peak.
- Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
- Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  100-500).

#### Data Presentation: Expected HRMS Data

Parameter	Theoretical Value for $[C_7H_6BrNO_3+H]^+$	Observed Data
Monoisotopic Mass	231.9604 Da	To be determined
$^{79}\text{Br}$ Isotope Peak (A)	231.9604 Da (100% relative abundance)	To be determined
$^{81}\text{Br}$ Isotope Peak (A+2)	233.9583 Da (97.3% relative abundance)	To be determined
Mass Accuracy	N/A	< 5 ppm

Trustworthiness: The observation of a doublet peak with an approximate 1:1 intensity ratio, separated by ~2 Da, is the hallmark of a monobrominated compound. The measured masses for both isotopic peaks must align with the calculated values within the instrument's mass accuracy tolerance (e.g., 5 ppm) to confidently confirm the elemental formula  $C_7H_6BrNO_3$ .

#### 2.2. Degree of Unsaturation (DoU)

From the confirmed formula  $C_7H_6BrNO_3$ , the DoU is calculated:  $DoU = C + 1 - (H/2) - (X/2) + (N/2)$   $DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5$  A DoU of 5 is consistent with the proposed structure, which contains a pyridine ring (4 degrees: 3 double bonds + 1 ring) and a carbonyl group (1 degree).

# Functional Group Identification: Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy provides a rapid, non-destructive snapshot of the functional groups present in a molecule. By identifying characteristic vibrations, we can quickly verify the presence of the hydroxyl, carbonyl, and aromatic moieties suggested by the compound's name.[\[5\]](#)[\[6\]](#)[\[7\]](#)

**Experimental Protocol:** Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Sample Scan:** Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm<sup>-1</sup>.
- **Data Processing:** Perform baseline correction and peak picking.

**Data Presentation:** Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Interpretation
3200–2800 (broad)	O–H stretch	Hydroxyl (-OH)	Confirms the presence of the hydroxyl group. Broadness suggests hydrogen bonding.
~3100–3000	C–H stretch	Aromatic C–H	Indicates the pyridine ring protons.
~2960	C–H stretch	Aliphatic C–H	Corresponds to the methyl ester group.
~1720	C=O stretch	Ester Carbonyl	Strong, sharp peak confirming the methyl ester.
~1600, ~1470	C=C / C=N stretch	Aromatic Ring	Characteristic vibrations of the pyridine ring skeleton. [8]
~1250	C–O stretch	Ester C–O	Confirms the ester linkage.
~600–500	C–Br stretch	Carbon–Bromine	Evidence for the bromo-substituent.

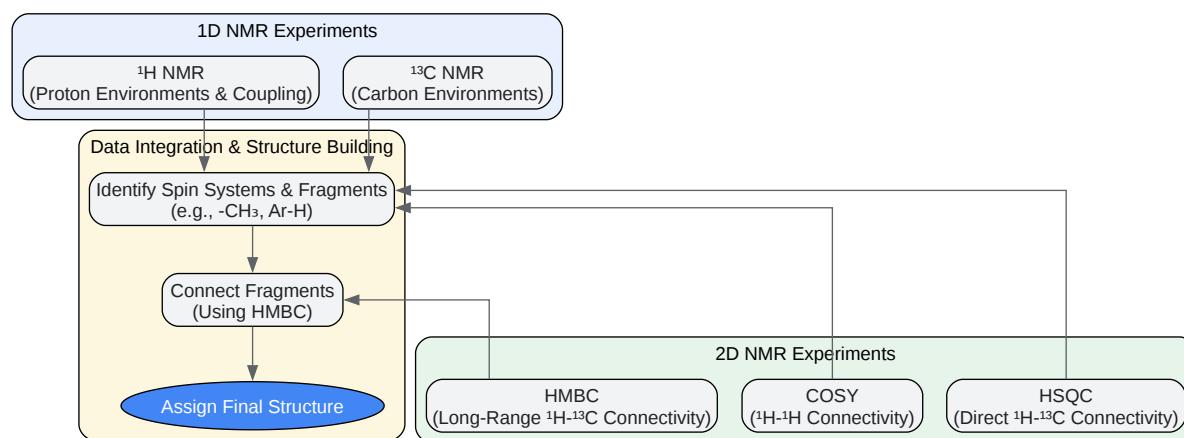
Trustworthiness: The collective presence of these bands provides strong, corroborating evidence for the key functional groups, aligning perfectly with the structural hypothesis generated from the molecular formula.

## The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for small molecule structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and

carbon atom. For this analysis, a high-field NMR spectrometer ( $\geq 400$  MHz) is essential for resolving coupling patterns.

#### Visualization: Overall NMR Structure Elucidation Workflow



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Caption: A logical workflow for structure elucidation using NMR spectroscopy.

#### 4.1. $^1\text{H}$ NMR: Proton Environment Analysis

Experimental Protocol:

- Sample Preparation: Dissolve  $\sim 5\text{-}10$  mg of the sample in  $\sim 0.6$  mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, which is excellent for compounds with exchangeable protons like -OH). Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Data Acquisition: Acquire a standard one-dimensional proton spectrum.

- Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to TMS. Integrate all signals.

Data Presentation: Predicted  $^1\text{H}$  NMR Data (in  $\text{DMSO-d}_6$ )

Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-4	~8.2	d	1H	Aromatic H	Deshielded by adjacent N and Br.
H-6	~8.0	d	1H	Aromatic H	Deshielded by adjacent N.
-OCH <sub>3</sub>	~3.9	s	3H	Methyl Ester	Typical chemical shift for ester methyl protons.
-OH	~11-13	br s	1H	Hydroxyl H	Broad, downfield signal due to acidity and H-bonding; disappears on $\text{D}_2\text{O}$ exchange.

d = doublet, s = singlet, br s = broad singlet

#### 4.2. $^{13}\text{C}$ NMR: Carbon Skeleton Analysis

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.

- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A sufficient number of scans is required due to the low natural abundance of  $^{13}\text{C}$ .<sup>[9]</sup>
- Data Processing: Process the data similarly to the  $^1\text{H}$  spectrum, referencing the solvent peak (DMSO-d<sub>6</sub> at  $\delta$  39.52).

Data Presentation: Predicted  $^{13}\text{C}$  NMR Data (in DMSO-d<sub>6</sub>)

Label	Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
C-7	~165	C=O (Ester)	Carbonyl carbons are highly deshielded.
C-2	~160	C-OH	Oxygen attachment causes significant downfield shift.
C-6	~145	Ar C-H	Aromatic carbon adjacent to nitrogen.
C-4	~142	Ar C-H	Aromatic carbon adjacent to nitrogen.
C-3	~115	Ar C-COOCH <sub>3</sub>	Shielded relative to other ring carbons.
C-5	~105	Ar C-Br	Carbon attached to bromine is significantly shielded (heavy atom effect).
C-8	~53	-OCH <sub>3</sub>	Typical chemical shift for an ester methyl carbon.

#### 4.3. 2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For this molecule, the key challenge is to prove the 5-bromo and 2-hydroxy

substitution pattern. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the molecular puzzle together.

Interpretation & Trustworthiness:

- COSY (Correlation Spectroscopy): A cross-peak between the two aromatic proton signals (~8.2 and ~8.0 ppm) would confirm that they are coupled to each other, likely in an ortho or meta relationship. Given the substitution pattern, a 4-bond coupling (meta) is expected between H-4 and H-6, which would appear as a weak cross-peak.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would show correlations between:
  - $\delta\text{H} \sim 8.2 \leftrightarrow \delta\text{C} \sim 142$  (Assigns H-4 and C-4)
  - $\delta\text{H} \sim 8.0 \leftrightarrow \delta\text{C} \sim 145$  (Assigns H-6 and C-6)
  - $\delta\text{H} \sim 3.9 \leftrightarrow \delta\text{C} \sim 53$  (Assigns  $-\text{OCH}_3$  protons and C-8)
- HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for placing the substituents.

Visualization: Key HMBC and COSY Correlations

Caption: Key 2D NMR correlations confirming substituent positions.

- Methyl Protons ( $\delta\text{H} \sim 3.9$ ): A strong correlation to the carbonyl carbon C-7 ( $\delta\text{C} \sim 165$ ) confirms the methyl ester group.
- H-6 Proton ( $\delta\text{H} \sim 8.0$ ): Correlations to C-2 (the carbon bearing the  $-\text{OH}$ ) and C-5 (the carbon bearing the  $-\text{Br}$ ) are expected. This places H-6 between these two substituted carbons.
- H-4 Proton ( $\delta\text{H} \sim 8.2$ ): Correlations to C-2, C-5, and C-3 (the carbon bearing the ester) are expected. The correlation to C-5 is particularly diagnostic.

The combined HMBC data unequivocally locks the bromine atom at the C-5 position and the hydroxyl group at the C-2 position, thereby confirming the structure as **Methyl 5-bromo-2-**

hydroxynicotinate.

## Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of **Methyl 5-bromo-2-hydroxynicotinate** serves as a model for modern analytical chemistry, where no single technique is sufficient. The process followed a logical progression:

- HRMS confirmed the correct elemental formula,  $C_7H_6BrNO_3$ , and the presence of a single bromine atom.
- IR Spectroscopy provided rapid verification of the required functional groups: -OH, C=O, aromatic ring, and -OCH<sub>3</sub>.
- 1D NMR (<sup>1</sup>H and <sup>13</sup>C) provided a complete inventory of all carbon and proton environments.
- 2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the atomic fragments and definitively establishing the connectivity and regiochemistry of the substituents on the pyridine ring.

Each piece of data reinforces the others, leading to the unambiguous confirmation of the molecule's structure. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and is essential for researchers in chemical synthesis and drug development.

## References

- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d<sub>2</sub>, AND PYRIDINE-3,5-d<sub>2</sub>.
- Physical Chemistry Chemical Physics. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- National Institutes of Health. (2012). Methyl 5-bromo-2-hydroxybenzoate.
- ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives.

- PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.
- Chemistry LibreTexts. (2021). 5.7: <sup>13</sup>C-NMR Spectroscopy.

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## Sources

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
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